molecular formula C21H21N3O4 B6559954 3,5-dimethoxy-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}benzamide CAS No. 920180-72-9

3,5-dimethoxy-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}benzamide

Cat. No.: B6559954
CAS No.: 920180-72-9
M. Wt: 379.4 g/mol
InChI Key: KIOUGOIXHVUWER-UHFFFAOYSA-N
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Description

3,5-Dimethoxy-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}benzamide is a synthetic organic compound with significant interest due to its unique chemical structure and potential applications in various scientific fields. This compound consists of a benzamide core substituted with methoxy groups at the 3 and 5 positions, and an N-substituted phenylpyridazine ether group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-dimethoxy-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}benzamide can be approached through several synthetic routes. One common method involves the condensation of 3,5-dimethoxybenzoic acid with 2-(6-phenylpyridazin-3-yloxy)ethylamine. This reaction is typically carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in an appropriate solvent like dichloromethane or DMF (dimethylformamide). The reaction is usually conducted at room temperature or slightly elevated temperatures.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve a scaled-up version of the laboratory synthesis. This would require optimized reaction conditions to ensure high yield and purity, including precise control of temperature, pressure, and reagent concentrations. The use of continuous flow reactors or other advanced chemical engineering techniques could further enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 3,5-Dimethoxy-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}benzamide undergoes various types of chemical reactions:

  • Oxidation: : The methoxy groups can be oxidized to form the corresponding aldehyde or carboxylic acid derivatives.

  • Reduction: : The aromatic ring can be reduced under catalytic hydrogenation conditions to produce reduced analogs.

  • Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety.

Common Reagents and Conditions:
  • Oxidation: : Common oxidizing agents include potassium permanganate or chromium trioxide in acidic conditions.

  • Reduction: : Palladium on carbon (Pd/C) with hydrogen gas is a typical setup for hydrogenation.

  • Substitution: : Nucleophiles like amines or thiols can react in the presence of base catalysts.

Major Products: The major products from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate could yield 3,5-dimethoxybenzoic acid derivatives, while reduction with hydrogen and Pd/C could produce hydrogenated analogs.

Scientific Research Applications

Chemistry: 3,5-Dimethoxy-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}benzamide is used as a building block in organic synthesis for the creation of more complex molecules, particularly in medicinal chemistry and materials science.

Biology: In biological research, this compound can be utilized to study receptor-ligand interactions, given its structural similarity to various biologically active molecules.

Medicine: Potential medical applications include the investigation of its pharmacological properties, such as binding affinity to specific receptors or enzymes. It may serve as a lead compound for the development of new therapeutic agents.

Industry: In the industrial sector, this compound can be applied in the development of new materials with unique properties, such as enhanced solubility, stability, or bioactivity.

Mechanism of Action

The exact mechanism of action for 3,5-dimethoxy-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}benzamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or ion channels. The presence of the methoxy groups and the phenylpyridazinyl moiety could influence its binding affinity and specificity, modulating signal transduction pathways and other cellular processes.

Comparison with Similar Compounds

Similar Compounds:

  • 3,5-Dimethoxybenzoic acid derivatives: : Similar in structure but without the phenylpyridazinyl group.

  • N-(2-Phenylethyl)benzamides: : Lacking the methoxy substitutions on the benzamide core.

  • Phenylpyridazine derivatives: : Containing the phenylpyridazinyl group but differing in the benzamide structure.

Uniqueness: 3,5-Dimethoxy-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}benzamide stands out due to the combination of methoxy substitutions and the phenylpyridazine moiety, which confer unique chemical reactivity and potential biological activity. This dual functionalization makes it a valuable compound for various research and industrial applications.

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Properties

IUPAC Name

3,5-dimethoxy-N-[2-(6-phenylpyridazin-3-yl)oxyethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4/c1-26-17-12-16(13-18(14-17)27-2)21(25)22-10-11-28-20-9-8-19(23-24-20)15-6-4-3-5-7-15/h3-9,12-14H,10-11H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIOUGOIXHVUWER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NCCOC2=NN=C(C=C2)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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